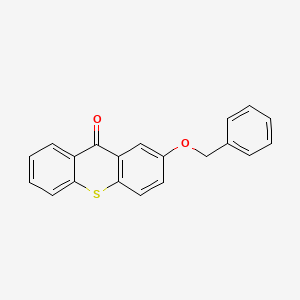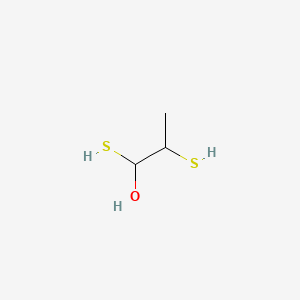
1-Propanol, 1,2-dimercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 1,2-dimercapto-, also known as 2,3-dimercapto-1-propanol, is a chemical compound with the molecular formula C₃H₈OS₂. It is a clear, colorless, and viscous liquid with a pungent odor. This compound is known for its chelating properties, making it useful in binding and neutralizing heavy metals such as arsenic, mercury, and lead .
Vorbereitungsmethoden
1-Propanol, 1,2-dimercapto- can be synthesized through various methods. One common synthetic route involves the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
1-Propanol, 1,2-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, converting disulfides back to thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanol, 1,2-dimercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a chelating agent for heavy metals.
Biology: The compound is employed in studies involving enzyme inhibition and metal ion chelation.
Wirkmechanismus
The primary mechanism of action of 1-Propanol, 1,2-dimercapto- involves its ability to form stable complexes with heavy metals. The sulfhydryl groups in the compound bind to the metal ions, preventing them from interacting with biological molecules and causing toxicity. These metal complexes are then excreted from the body, reducing the toxic effects of the metals .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 1,2-dimercapto- is often compared with other chelating agents such as:
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): Widely used in chelation therapy for lead poisoning.
Penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
What sets 1-Propanol, 1,2-dimercapto- apart is its dual functionality as both a reducing agent and a chelating agent, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
34976-02-8 |
|---|---|
Molekularformel |
C3H8OS2 |
Molekulargewicht |
124.23 g/mol |
IUPAC-Name |
1,2-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c1-2(5)3(4)6/h2-6H,1H3 |
InChI-Schlüssel |
NYGHAGSMVIYKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


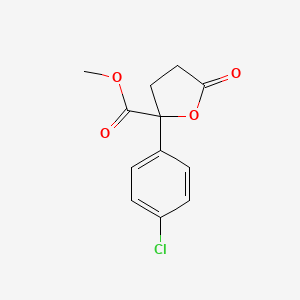
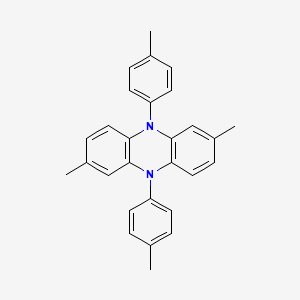
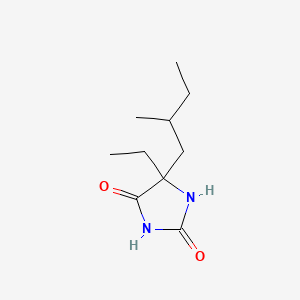
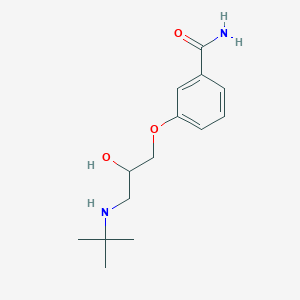
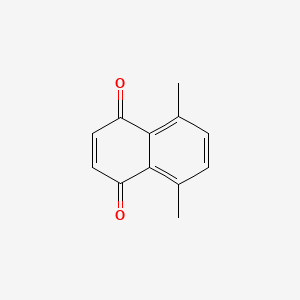
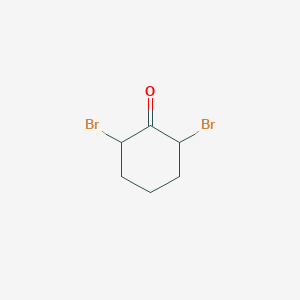
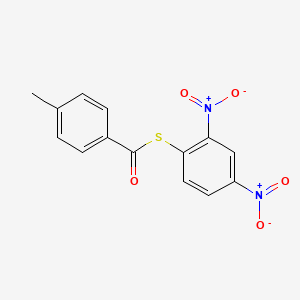

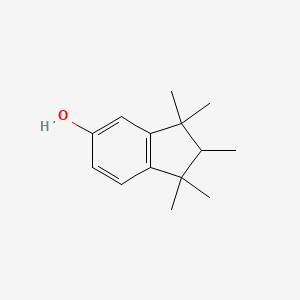
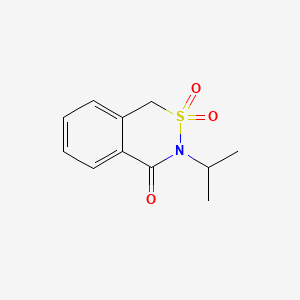
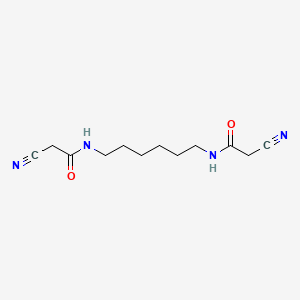
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

